Cas no 1558938-26-3 (Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy-)

Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- 化学的及び物理的性質
名前と識別子
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- 2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde
- Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy-
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- インチ: 1S/C10H19NO2/c1-2-8-3-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3
- InChIKey: RNGFZOZLCXHPQC-UHFFFAOYSA-N
- ほほえんだ: OC(C=O)C1(CN)CCC(CC)C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 63.3
Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683275-2.5g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 2.5g |
$2660.0 | 2023-03-10 | ||
Enamine | EN300-683275-0.5g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 0.5g |
$1302.0 | 2023-03-10 | ||
Enamine | EN300-683275-5.0g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 5.0g |
$3935.0 | 2023-03-10 | ||
Enamine | EN300-683275-0.1g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 0.1g |
$1195.0 | 2023-03-10 | ||
Enamine | EN300-683275-0.25g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 0.25g |
$1249.0 | 2023-03-10 | ||
Enamine | EN300-683275-10.0g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 10.0g |
$5837.0 | 2023-03-10 | ||
Enamine | EN300-683275-1.0g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683275-0.05g |
2-[1-(aminomethyl)-3-ethylcyclopentyl]-2-hydroxyacetaldehyde |
1558938-26-3 | 0.05g |
$1140.0 | 2023-03-10 |
Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy-に関する追加情報
Comprehensive Analysis of Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- (CAS No. 1558938-26-3)
Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- (CAS No. 1558938-26-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, flavor and fragrance chemistry, and fine chemical synthesis. Its unique molecular structure, featuring a cyclopentane ring, an aminomethyl group, and an α-hydroxy moiety, makes it a versatile building block for various applications. Researchers and industry professionals are increasingly exploring its potential due to its chiral properties and bioactive potential.
The compound's CAS No. 1558938-26-3 is a critical identifier for regulatory and research purposes, ensuring precise communication across scientific databases. In recent years, the demand for high-purity chiral compounds like this has surged, driven by advancements in asymmetric synthesis and drug discovery. Users frequently search for terms such as "synthesis of Cyclopentaneacetaldehyde derivatives" or "applications of 1-(aminomethyl)-3-ethyl-α-hydroxy compounds," reflecting its relevance in modern chemistry.
One of the most intriguing aspects of Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- is its role in flavor and fragrance formulations. The compound's structural features contribute to its potential as a scent modifier or fixative, aligning with the growing consumer interest in sustainable and natural-inspired aromas. Industry trends show a rise in searches for "green chemistry in fragrance development," highlighting the need for eco-friendly alternatives.
From a pharmaceutical perspective, this compound's aminomethyl and hydroxy functional groups make it a candidate for prodrug design or enzyme inhibition studies. Its chirality is particularly valuable in developing stereoselective drugs, a hot topic in personalized medicine. Frequently asked questions include "How to optimize the yield of Cyclopentaneacetaldehyde derivatives?" and "What are the safety profiles of similar α-hydroxy aldehydes?"—questions that underscore its practical importance.
In material science, the compound's rigid cyclopentane backbone offers opportunities for designing high-performance polymers or liquid crystals. Researchers are investigating its thermal stability and compatibility with other monomers, addressing queries like "Can Cyclopentaneacetaldehyde derivatives enhance polymer flexibility?" This interdisciplinary appeal makes it a subject of interest in both academic and industrial settings.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy-. Recent discussions in analytical chemistry forums emphasize the need for accurate quantification methods, especially for trace impurities. The compound's UV absorption properties also make it suitable for photochemical studies, another trending area in organic chemistry research.
Environmental considerations are increasingly shaping the discourse around such compounds. Searches for "biodegradability of Cyclopentaneacetaldehyde derivatives" and "green synthesis routes" reflect a shift toward sustainable chemistry. Regulatory frameworks like REACH and FDA guidelines further influence its commercial viability, prompting manufacturers to adopt cleaner production technologies.
In conclusion, Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy- (CAS No. 1558938-26-3) represents a multifaceted compound with applications spanning pharmaceuticals, fragrances, and advanced materials. Its structural complexity and functional diversity position it as a valuable asset in modern chemical innovation. As research continues to uncover its potential, this compound is poised to play a pivotal role in addressing contemporary challenges in health, sustainability, and technology.
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